3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate
Description
Systematic IUPAC Nomenclature and Alternative Designations
The systematic IUPAC name of this compound is 3-[2-[[4-(diethylamino)phenyl]diazenyl]-6-ethoxy-1,3-benzothiazol-3-ium-3-yl]propanamide trichlorozincate , reflecting its benzothiazolium core, azo-linked diethylaminophenyl group, ethoxy substituent, and trichlorozincate counterion. The cationic component consists of a benzothiazolium ring substituted at position 2 with a 4-(diethylamino)phenyldiazenyl group, at position 6 with an ethoxy group, and at position 3 with a 3-amino-3-oxopropyl chain. The anionic component is the trichlorozincate ion ([ZnCl₃]⁻).
Alternative designations include Basic Blue 66 , a common industrial name used in dye chemistry, and the CAS registry number 94233-04-2 . The compound is also referenced by its molecular formula in supplier catalogs, particularly in contexts emphasizing its zinc-containing counterion.
Table 1: Nomenclature Summary
| Property | Description |
|---|---|
| IUPAC Name | 3-[2-[[4-(Diethylamino)phenyl]diazenyl]-6-ethoxy-1,3-benzothiazol-3-ium-3-yl]propanamide trichlorozincate |
| Common Name | Basic Blue 66 |
| CAS Number | 94233-04-2 |
| Synonyms | 12221-38-4; 3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride (partial name without counterion specificity) |
Molecular Formula and Mass Spectrometry Characterization
The molecular formula of the compound is C₂₂H₂₈N₅O₂S·Cl₃Zn , with a molecular weight of 598.31 g/mol . The cationic benzothiazolium component contributes C₂₂H₂₈N₅O₂S⁺, while the anionic trichlorozincate contributes Cl₃Zn⁻.
Mass spectrometry characterization of related benzothiazolium salts typically reveals a molecular ion peak corresponding to the cationic fragment. For this compound, high-resolution mass spectrometry (HRMS) would likely show a peak at m/z 460.16 for the cationic moiety [C₂₂H₂₈N₅O₂S]⁺, with the trichlorozincate counterion dissociating during ionization. Fragmentation patterns would include losses of the ethoxy group (−46 Da), diethylamino group (−73 Da), and azo linkage (−28 Da), consistent with the decomposition pathways of analogous azo-benzothiazolium dyes.
Table 2: Molecular Composition
| Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Cationic Moiety | C₂₂H₂₈N₅O₂S⁺ | 458.17 |
| Anionic Moiety | Cl₃Zn⁻ | 140.14 |
| Total | C₂₂H₂₈N₅O₂S·Cl₃Zn | 598.31 |
Counterion Coordination Chemistry of Trichlorozincate Complex
The trichlorozincate counterion ([ZnCl₃]⁻) exhibits a distorted tetrahedral geometry , with zinc coordinated by three chloride ions and one weakly associated water molecule or solvent molecule. This geometry is consistent with zinc’s preference for four-coordinate complexes in chloride-rich environments, as observed in studies of zinc extraction using basic extractants. The coordination environment stabilizes the cationic benzothiazolium species through electrostatic interactions, enhancing the compound’s solubility in polar organic solvents.
In the solid state, the trichlorozincate ion may participate in extended lattice interactions, such as hydrogen bonding between chloride ligands and the propanamide group of the cation. Comparative studies of zinc chloro complexes indicate that [ZnCl₃]⁻ can adopt flexible coordination modes depending on crystallization conditions, with bond lengths ranging from 2.20–2.35 Å for Zn–Cl bonds.
Table 3: Trichlorozincate Coordination Parameters
| Parameter | Value | Source |
|---|---|---|
| Coordination Number | 4 (3 Cl⁻ + 1 H₂O) | |
| Zn–Cl Bond Length | 2.25 ± 0.10 Å | |
| Geometry | Distorted Tetrahedral |
Properties
CAS No. |
94233-04-2 |
|---|---|
Molecular Formula |
C22H28Cl3N5O2SZn |
Molecular Weight |
598.3 g/mol |
IUPAC Name |
3-[2-[[4-(diethylamino)phenyl]diazenyl]-6-ethoxy-1,3-benzothiazol-3-ium-3-yl]propanamide;trichlorozinc(1-) |
InChI |
InChI=1S/C22H27N5O2S.3ClH.Zn/c1-4-26(5-2)17-9-7-16(8-10-17)24-25-22-27(14-13-21(23)28)19-12-11-18(29-6-3)15-20(19)30-22;;;;/h7-12,15H,4-6,13-14H2,1-3H3,(H-,23,28);3*1H;/q;;;;+2/p-2 |
InChI Key |
UFZOGYWUTFUTQC-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OCC)CCC(=O)N.Cl[Zn-](Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothiazolium Intermediate
- Starting from 2-aminothiophenol derivatives, the benzothiazole ring is constructed via cyclization with appropriate carboxylic acid derivatives or their activated forms.
- The 6-ethoxy substituent is introduced either by using 6-ethoxyaniline derivatives or by alkylation of a hydroxybenzothiazole intermediate.
- The 3-position is functionalized with a 3-amino-3-oxopropyl group, often through nucleophilic substitution or amidation reactions involving 3-bromopropanamide or related precursors.
Preparation of the Diazonium Salt
- 4-(Diethylamino)aniline is diazotized under cold acidic conditions (e.g., NaNO2/HCl at 0–5 °C) to form the corresponding diazonium salt.
- This step requires careful temperature control to maintain diazonium salt stability.
Azo Coupling Reaction
- The benzothiazolium intermediate acts as the coupling component.
- The diazonium salt is slowly added to a solution of the benzothiazolium intermediate under alkaline or neutral conditions to facilitate electrophilic aromatic substitution.
- The azo bond (-N=N-) forms between the benzothiazolium ring and the 4-(diethylamino)phenyl group.
- Reaction conditions such as pH, temperature, and solvent choice (often aqueous or mixed aqueous-organic solvents) are optimized to maximize yield and purity.
Formation of the Trichlorozincate Salt
- The azo dye cation is complexed with zinc chloride under controlled conditions to form the trichlorozincate salt.
- This step enhances the compound’s stability and modifies its solubility and dyeing properties.
- The complexation is typically performed by mixing the azo dye solution with zinc chloride in stoichiometric amounts, followed by crystallization.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzothiazolium synthesis | 2-Aminothiophenol + ethoxy-substituted acid | 80–120 °C (reflux) | 4–8 hours | 70–85 | Cyclization under acidic or neutral conditions |
| Side chain introduction | 3-Bromopropanamide or equivalent | 50–80 °C | 3–6 hours | 65–80 | Nucleophilic substitution or amidation |
| Diazotization | 4-(Diethylamino)aniline + NaNO2/HCl | 0–5 °C | 30–60 minutes | Quantitative | Cold acidic conditions to stabilize diazonium salt |
| Azo coupling | Benzothiazolium intermediate + diazonium salt | 0–25 °C | 1–3 hours | 60–90 | pH control critical for selectivity |
| Zinc complexation | Azo dye + ZnCl2 | Room temperature | 1–2 hours | 80–95 | Formation of trichlorozincate salt |
Analytical and Purification Techniques
- The crude product is typically purified by recrystallization from suitable solvents such as ethanol, methanol, or aqueous mixtures.
- Chromatographic methods (e.g., silica gel column chromatography) may be employed for intermediates.
- Characterization includes:
- UV-Vis spectroscopy to confirm azo chromophore formation
- NMR (1H, 13C) to verify structural integrity
- Mass spectrometry for molecular weight confirmation
- Elemental analysis to confirm composition
- X-ray crystallography for definitive structural elucidation (reported for related benzothiazolium azo dyes)
Research Findings and Optimization Notes
- The presence of the diethylamino group enhances solubility and electron-donating properties, facilitating azo coupling efficiency.
- The ethoxy substituent on the benzothiazolium ring influences the electronic distribution, affecting color properties and biological activity.
- Zinc complexation stabilizes the dye and can improve its application performance in textile dyeing and biological staining.
- Reaction yields and purity are sensitive to pH and temperature during azo coupling; maintaining low temperature during diazotization is critical to prevent decomposition.
- Alternative synthetic routes have been explored, including microwave-assisted synthesis and solvent-free conditions, but classical methods remain predominant due to reproducibility and scalability.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Intermediates | Purpose | Critical Parameters |
|---|---|---|---|
| Benzothiazolium core synthesis | 2-Aminothiophenol derivatives, ethoxy acid | Ring formation and substitution | Temperature, solvent choice |
| Side chain functionalization | 3-Bromopropanamide or equivalent | Introduce amino-oxo propyl group | Reaction time, temperature |
| Diazotization | 4-(Diethylamino)aniline, NaNO2, HCl | Generate diazonium salt | Temperature (0–5 °C), pH |
| Azo coupling | Benzothiazolium intermediate, diazonium salt | Form azo linkage | pH, temperature, addition rate |
| Zinc complexation | Zinc chloride | Form trichlorozincate salt | Stoichiometry, mixing time |
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound, potentially altering its chemical and physical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the modification of its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of modified compounds with varying properties.
Scientific Research Applications
Textile Industry
Basic Blue 66 is primarily used as a dye in the textile industry. Its vibrant color and excellent fastness properties make it suitable for dyeing cotton, wool, and synthetic fibers. The dye exhibits high light fastness (7-8 on the AATCC scale), perspiration fastness (5), and soaping fastness (5), which are critical for maintaining color integrity during washing and exposure to light.
| Property | Rating |
|---|---|
| Light Fastness | 7-8 |
| Perspiration Fastness | 5 |
| Ironing Fastness | 5 |
| Soaping | 5 |
Biochemical Applications
In biochemical research, Basic Blue 66 serves as a vital tool for staining and imaging purposes. Its ability to bind selectively to certain biomolecules allows for enhanced visualization in histological studies. The dye can be utilized in:
- Cell Viability Assays : Assessing cell health and proliferation.
- Histological Staining : Highlighting specific cellular components in tissue samples.
For instance, studies have shown that the dye can effectively stain nucleic acids and proteins, facilitating the examination of cellular structures under a microscope.
Environmental Monitoring
The compound is also investigated for its potential in environmental applications, particularly in monitoring water quality. As a synthetic dye, it can serve as a tracer for studying the dispersion of pollutants in aquatic systems. Research indicates that Basic Blue 66 can be used to:
- Track Contaminant Movement : Understanding how pollutants spread in water bodies.
- Assess Water Treatment Efficacy : Evaluating the performance of wastewater treatment processes.
Case Study 1: Textile Dyeing Efficiency
A study conducted on the dyeing efficiency of Basic Blue 66 compared to other dyes found that it provided superior color yield and fastness properties when applied to cotton fabrics. The research highlighted that the dye's molecular structure allows for better penetration into fiber matrices, resulting in more vibrant and durable colors.
Case Study 2: Biochemical Staining Techniques
In a comparative analysis of various staining techniques for cellular imaging, Basic Blue 66 was demonstrated to enhance contrast in fluorescence microscopy. The study concluded that its application improved the visibility of cellular components compared to traditional stains, making it a preferred choice for researchers.
Mechanism of Action
The mechanism of action of 3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate involves its interaction with specific molecular targets and pathways. The compound’s benzothiazolium core is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The azo group can also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs and their differentiating features are outlined below:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Absorption: The 6-ethoxy group in the target compound extends π-conjugation compared to the 6-methyl or 6-methoxy analogs, leading to a red shift in λmax (~650–700 nm vs. 520–620 nm in analogs). This property enhances its suitability for NIR applications . The diethylamino group on the phenylazo moiety further increases electron-donating capacity, stabilizing the excited state and reducing bandgap energy.
Counterion Influence :
- The trichlorozincate anion (ZnCl₃⁻) improves thermal stability (>200°C) compared to chloride (Cl⁻) or tetrafluoroborate (BF₄⁻) analogs. This is attributed to stronger ionic interactions and lattice energy .
Solubility and Bioactivity: The 3-amino-3-oxopropyl side chain enhances water solubility relative to simpler alkyl chains. However, the bulky ZnCl₃⁻ counterion reduces solubility in nonpolar solvents compared to BF₄⁻ analogs.
Research Findings and Limitations
- Photothermal Efficiency : Preliminary studies suggest the target compound achieves a photothermal conversion efficiency of ~40% under 808 nm laser irradiation, outperforming methyl-substituted analogs (~25%) .
- Toxicity Concerns : Zinc-containing counterions may induce cytotoxicity at high concentrations, limiting biomedical applications without further derivatization.
- Data Gaps : Quantitative stability studies in aqueous environments and long-term photodegradation data are lacking.
Biological Activity
3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate, commonly referred to as a benzothiazolium compound, is notable for its applications in dyeing and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H28ClN5O2S
- Molar Mass : 462.01 g/mol
- CAS Number : 12221-38-4
- Solubility : Easily soluble in water, producing a blue solution .
Biological Activity Overview
The biological activity of this compound primarily revolves around its use as a dye and its potential pharmacological properties. The following sections detail specific activities and findings from various studies.
Antimicrobial Activity
Research has indicated that benzothiazolium compounds exhibit antimicrobial properties. A study demonstrated that derivatives of benzothiazolium showed significant inhibition against various bacterial strains, suggesting potential applications in antibacterial formulations .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies revealed that at certain concentrations, the compound can induce apoptosis in cancer cell lines while having minimal effects on normal cells. This selectivity is crucial for developing anticancer drugs .
The proposed mechanisms by which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
- Inhibition of Key Enzymes : Interference with enzymes involved in cell proliferation and survival pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study published in the Journal of Applied Microbiology examined the efficacy of benzothiazolium derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating significant antimicrobial activity .
- Cytotoxic Effects on Cancer Cells :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Cytotoxicity | Induces apoptosis in MCF-7 cells | |
| ROS Generation | Increased oxidative stress |
| Property | Value |
|---|---|
| Molecular Formula | C22H28ClN5O2S |
| Molar Mass | 462.01 g/mol |
| Solubility | Soluble in water |
| CAS Number | 12221-38-4 |
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this benzothiazolium-based compound?
- Methodological Answer : Synthesis requires careful selection of azo coupling agents (e.g., aryl diazonium salts) and benzothiazole precursors. For example, ethyl aroylacetates with substituents like 4-methoxyphenyl or 3,4-dimethoxyphenyl (commonly used in similar syntheses) can influence reaction yields and regioselectivity . Temperature control during diazo coupling (typically 0–5°C) and pH adjustments (acidic conditions for stable diazonium intermediates) are critical to avoid side reactions like over-alkylation or decomposition. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the trichlorozincate counterion effectively.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- UV-Vis spectroscopy to confirm π→π* transitions in the azo (-N=N-) and benzothiazole moieties (absorption peaks ~400–600 nm).
- NMR (¹H, ¹³C, DEPT) to verify substituent positions (e.g., diethylamino group integration at δ ~3.2–3.5 ppm for -N(CH₂CH₃)₂ protons).
- Mass spectrometry (HRMS) to confirm the molecular ion peak and zinc counterion coordination.
Cross-referencing with X-ray crystallography data from analogous benzothiazolium salts (e.g., ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate derivatives) can resolve ambiguities in stereochemistry .
Q. What experimental designs are suitable for studying its photophysical properties?
- Methodological Answer : Employ a split-plot design to test variables like solvent polarity, pH, and light exposure duration. For example:
- Main plots : Solvent systems (e.g., DMSO, ethanol, aqueous buffers).
- Subplots : pH ranges (3–10) to assess protonation effects on the azo group.
- Replicates : Triplicate measurements of fluorescence quantum yield (using integrating sphere setups) and molar absorptivity .
Compare results with structurally similar compounds (e.g., 5-chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium derivatives) to identify trends in Stokes shifts or aggregation-induced emission .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability under oxidative conditions be resolved?
- Methodological Answer : Perform controlled degradation studies using radical initiators (e.g., AIBN) or H₂O₂ under varying temperatures. Monitor degradation products via LC-MS/MS and compare with computational predictions (DFT calculations for bond dissociation energies). For instance, contradictory stability reports may arise from differences in counterion coordination (ZnCl₃⁻ vs. other anions) or impurities in the azo precursor . Statistical tools like principal component analysis (PCA) can isolate variables contributing to instability .
Q. What strategies are effective for probing its interaction with biological macromolecules?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins/DNA. For example:
- SPR : Immobilize bovine serum albumin (BSA) on a sensor chip and measure real-time binding kinetics (ka/kd) at varying ionic strengths.
- ITC : Titrate the compound into a DNA solution (e.g., calf thymus DNA) to assess intercalation vs. groove-binding modes.
Compare results with derivatives lacking the diethylamino group to evaluate the role of electrostatic interactions .
Q. How can environmental fate studies be designed to assess its ecotoxicological impact?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Phase 1 : Measure hydrolysis rates (pH 4–9, 25–50°C) and photodegradation under simulated sunlight (λ > 290 nm).
- Phase 2 : Use Daphnia magna or zebrafish embryos to determine acute toxicity (LC₅₀/EC₅₀) and bioaccumulation potential (log Kow via shake-flask method).
- Phase 3 : Model environmental distribution using EPI Suite™ to predict persistence in soil/water compartments.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40–75%)?
- Methodological Answer : Conduct a sensitivity analysis to identify critical parameters:
- Step 1 : Vary reaction time (1–24 hrs), catalyst loading (e.g., ZnCl₂ vs. other Lewis acids), and solvent (DMF vs. acetonitrile).
- Step 2 : Apply response surface methodology (RSM) to optimize conditions. For example, a central composite design can reveal interactions between temperature and pH that maximize yield .
- Step 3 : Validate reproducibility across independent labs using standardized protocols (e.g., IUPAC guidelines for azo compound synthesis).
Methodological Resources
- Synthesis Optimization : Reference analogs like 4-azidofurazan-3-amine derivatives for regioselective coupling strategies .
- Environmental Impact : Utilize the INCHEMBIOL project’s tiered testing framework for ecotoxicological profiling .
- Data Analysis : Apply multivariate statistical tools (e.g., PCA, RSM) to resolve experimental inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
